5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one involves the reaction of 4-Hydroxy-6-methyl-tolyl-2-naphthoic acid with methanesulfonic acid . The reaction is carried out at 50°C for 10 hours, followed by cooling to room temperature and neutralization with sodium hydroxide solution . The product is then dried under vacuum to obtain the desired compound with a yield of 87% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of methanesulfonic acid and controlled reaction conditions ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting cellular processes such as gene expression and enzyme activity . The specific pathways involved depend on the biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-methoxy-7H-benzo[c]fluoren-7-one: Similar structure with a methoxy group instead of a methyl group.
6,11-dimethyl-3,3-diphenylbenzo[h]indeno[2,1-f]chromen-13(3H)-one: Another compound with a similar benzo[c]fluorene core but with additional substituents.
Uniqueness
5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-3,9-dimethylbenzo[c]fluoren-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c1-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(2)8-15(13)19(16)21/h3-9,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLMCFFMUBNZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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